Cas no 278781-86-5 (4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine)

4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine
- CDS1_000915
- Maybridge1_005667
- Oprea1_064955
- DivK1c_001955
- HMS557J13
- 4-(Benzo[b]thiophen-3-yl)thiazol-2-amine
- 4-(1-benzothien-3-yl)-1,3-thiazol-2-amine
- Z381381434
- 2-Thiazolamine, 4-benzo[b]thien-3-yl-
- 4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine
-
- インチ: 1S/C11H8N2S2/c12-11-13-9(6-15-11)8-5-14-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13)
- InChIKey: KZYOELPVZVDPGC-UHFFFAOYSA-N
- SMILES: S1C=C(C2=CSC(N)=N2)C2C=CC=CC1=2
計算された属性
- 精确分子量: 232.013
- 同位素质量: 232.013
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.4
- XLogP3: 3.3
4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856920-0.5g |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
278781-86-5 | 90% | 0.5g |
$739.0 | 2023-09-18 | |
Enamine | EN300-1856920-5.0g |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
278781-86-5 | 5g |
$4391.0 | 2023-05-01 | ||
Enamine | EN300-1856920-10g |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
278781-86-5 | 90% | 10g |
$3315.0 | 2023-09-18 | |
Enamine | EN300-1856920-10.0g |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
278781-86-5 | 10g |
$6512.0 | 2023-05-01 | ||
Enamine | EN300-1856920-0.1g |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
278781-86-5 | 90% | 0.1g |
$678.0 | 2023-09-18 | |
Enamine | EN300-1856920-0.05g |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
278781-86-5 | 90% | 0.05g |
$647.0 | 2023-09-18 | |
Enamine | EN300-1856920-1.0g |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
278781-86-5 | 1g |
$1515.0 | 2023-05-01 | ||
Enamine | EN300-1856920-2.5g |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
278781-86-5 | 90% | 2.5g |
$1509.0 | 2023-09-18 | |
Enamine | EN300-1856920-0.25g |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
278781-86-5 | 90% | 0.25g |
$708.0 | 2023-09-18 | |
Enamine | EN300-1856920-1g |
4-(1-benzothiophen-3-yl)-1,3-thiazol-2-amine |
278781-86-5 | 90% | 1g |
$770.0 | 2023-09-18 |
4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amineに関する追加情報
4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine: A Comprehensive Overview
4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine, also known by its CAS number 278781-86-5, is a fascinating compound with a unique structure and diverse applications. This compound belongs to the class of heterocyclic amines, which are widely studied in organic chemistry due to their potential in drug discovery, materials science, and other advanced applications. The molecule combines a benzothiophene moiety with a thiazole ring, creating a structure that exhibits interesting electronic and optical properties.
The benzothiophene group, as a key component of this compound, contributes significantly to its stability and reactivity. Benzothiophene derivatives are known for their ability to act as electron-deficient aromatic systems, making them valuable in various chemical reactions. The thiazole ring, on the other hand, introduces additional functional groups that can be further modified to tailor the compound's properties for specific applications. Recent studies have highlighted the potential of 4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine in the development of new pharmaceutical agents due to its ability to interact with biological targets such as enzymes and receptors.
In terms of synthesis, 4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine can be prepared through a variety of methods. One common approach involves the condensation of benzothiophene derivatives with appropriate amine-containing precursors under specific reaction conditions. Researchers have explored both thermal and catalytic methods to optimize the yield and purity of the compound. The use of microwave-assisted synthesis has also been reported, offering a faster and more efficient route compared to traditional methods.
The application of 4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine extends beyond pharmaceuticals. Its electronic properties make it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in materials science have demonstrated that compounds with similar structures can exhibit high charge carrier mobility and excellent optical properties, which are essential for these applications.
In addition to its practical applications, 4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-amine has also been studied for its role in chemical sensing. The compound's ability to interact with various analytes makes it a potential candidate for use in sensors designed for environmental monitoring or medical diagnostics. Researchers have explored its responsiveness to different stimuli, including pH changes and metal ions, which could lead to innovative sensing technologies.
The structural versatility of 4-(1-Benzothiophen-3-yl)-1,3-thiazol-amine has also made it an attractive target for further modification. By introducing additional functional groups or altering the substituents on the benzothiophene or thiazole rings, chemists can create derivatives with enhanced properties tailored for specific uses. For example, substituting the amine group with other nucleophilic moieties could improve the compound's bioavailability or reactivity in certain reactions.
In conclusion, 4-(1-Benzothiophen-3-ylium)-thiazol-amine, identified by CAS number 278781–86–5 (please note that this is an illustrative example), represents a significant advancement in heterocyclic chemistry. Its unique structure and diverse applications position it as a valuable compound in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in various fields of science and technology.
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